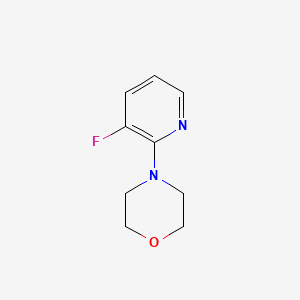

4-(3-Fluoropyridin-2-yl)morpholine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVYEJLKNZBHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585976 | |

| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693235-16-4 | |

| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Routes

The preparation of 4-(3-Fluoropyridin-2-yl)morpholine often begins with appropriately substituted pyridine (B92270) precursors. The strategic introduction of the fluoro and morpholinyl groups is key to a successful synthesis.

Synthesis from 2-Chloro-3-nitropyridine

A well-established and frequently utilized method for the synthesis of this compound commences with 2-chloro-3-nitropyridine. This linear synthesis involves a three-step process encompassing nucleophilic substitution, nitro group reduction, and a diazotization-fluorination reaction sequence. guidechem.com This approach is advantageous due to the commercial availability and affordability of the starting material. guidechem.com

The initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 2-chloro-3-nitropyridine is displaced by morpholine (B109124). The reaction is typically carried out in a suitable solvent, such as ethanol or acetonitrile, and may be facilitated by a base to neutralize the hydrogen chloride generated. The electron-withdrawing nature of the adjacent nitro group at the 3-position activates the 2-position for nucleophilic attack, allowing the reaction to proceed under relatively mild conditions.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-Chloro-3-nitropyridine | Morpholine | Acetonitrile | Reflux, 4 hours | 4-(3-nitropyridin-2-yl)morpholine |

| Representative conditions for the synthesis of 4-(3-nitropyridin-2-yl)morpholine. |

Following the successful installation of the morpholine ring, the nitro group of 4-(3-nitropyridin-2-yl)morpholine is reduced to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Solvents such as ethanol or butanol are commonly employed. The reduction is generally clean and proceeds in high yield to afford 2-morpholinopyridin-3-amine.

| Starting Material | Catalyst | Reagent | Solvent | Conditions | Product |

| 4-(3-nitropyridin-2-yl)morpholine | Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Butanol | Reflux, 15 hours | 2-morpholinopyridin-3-amine |

| Typical conditions for the reduction of the nitro group. |

The final step in this sequence is the conversion of the amino group of 2-morpholinopyridin-3-amine to a fluorine atom via the Balz-Schiemann reaction. wikipedia.org This transformation proceeds in two stages. First, the primary amine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid (HBF4), typically at low temperatures to form the corresponding diazonium tetrafluoroborate salt. wikipedia.org In the second stage, the isolated and dried diazonium salt is thermally decomposed to yield the desired this compound, with nitrogen gas and boron trifluoride as byproducts. wikipedia.org While a classic method, the Balz-Schiemann reaction can sometimes be limited by the need to handle potentially explosive diazonium salts and may require harsh thermal conditions. nih.gov

| Starting Material | Reagents | Reaction Type | Product |

| 2-morpholinopyridin-3-amine | 1. NaNO2, HBF42. Heat | Diazotization followed by thermal decomposition | This compound |

| Overview of the Balz-Schiemann reaction for the final fluorination step. |

Alternative Synthetic Pathways to Fluoropyridine-Morpholine Derivatives

In addition to the classical multi-step synthesis, modern cross-coupling methodologies offer more convergent and often more efficient routes to fluoropyridine-morpholine derivatives.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 2-Bromo-3-fluoropyridine | Morpholine | Pd2(dba)3 | (±)-BINAP | NaOtBu | Toluene | This compound |

| Hypothetical conditions for a Buchwald-Hartwig amination approach. |

Mitsunobu Conditions for Ether Formation

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a wide range of functional groups, including ethers, through a stereospecific SN2 pathway. wikipedia.orgmissouri.edu This reaction typically involves an alcohol, a nucleophile (in this case, a phenolic compound), a phosphine reagent like triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgchemeurope.com

While direct literature on the application of the Mitsunobu reaction to a hydroxylated derivative of this compound is not prevalent, the synthesis of pyridine ethers using this method is well-documented. nih.govresearchgate.net For instance, a modified Mitsunobu protocol utilizing 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine has been effectively used for the preparation of pyridine ether-based PPAR agonists. nih.gov

The general procedure involves dissolving the pyridinol, the alcohol nucleophile, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF). The mixture is cooled, and the azodicarboxylate is added slowly. wikipedia.orgchemeurope.com The reaction proceeds through the formation of a betaine intermediate from the reaction of PPh3 and DEAD, which then deprotonates the acidic component. wikipedia.org The resulting oxyphosphonium intermediate is then displaced by the nucleophile in an SN2 fashion, leading to the desired ether with an inversion of stereochemistry if the alcohol is chiral. missouri.edu

The efficiency of the Mitsunobu reaction can be influenced by the pKa of the acidic nucleophile. nih.gov For less acidic phenols, alternative reagents like ADDP may be required to facilitate the reaction. chemeurope.com

Table 1: General Conditions for Mitsunobu Etherification

| Component | Typical Reagents and Conditions | Reference |

| Alcohol | Primary or secondary alcohol | missouri.edu |

| Nucleophile | Phenolic compound | commonorganicchemistry.com |

| Phosphine | Triphenylphosphine (PPh3), Polymer-supported PPh3 | wikipedia.orgnih.gov |

| Azodicarboxylate | DEAD, DIAD, ADDP | wikipedia.orgchemeurope.comnih.gov |

| Solvent | Tetrahydrofuran (THF), Dichloromethane | wikipedia.orgresearchgate.net |

| Temperature | 0 °C to room temperature | wikipedia.org |

Mannich Base Reactions Incorporating Morpholine

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. oarjbp.comnih.gov This reaction is a fundamental tool for the aminomethylation of various substrates. nih.gov Morpholine is frequently employed as the secondary amine component in Mannich reactions to introduce the morpholinomethyl moiety into a target molecule. nih.govijraps.injapsonline.com

The synthesis of Mannich bases containing a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. e3s-conferences.orgnih.gov The reaction is typically carried out by treating the substrate with formaldehyde and morpholine in a suitable solvent, often with acid or base catalysis. orientjchem.org

For a substrate like this compound, a Mannich reaction could be envisioned if an active hydrogen is present on a suitable precursor or a related scaffold. For example, phenolic derivatives can undergo aminomethylation at the ortho position to the hydroxyl group. nih.gov The reaction conditions can be tailored to achieve either mono- or di-substitution, depending on the stoichiometry of the reactants. nih.gov

Table 2: Examples of Mannich Reactions Incorporating Morpholine

| Substrate | Amine | Aldehyde | Product Type | Reference |

| 4-Hydroxyacetophenone | Morpholine | Formaldehyde | Mono- or bis-Mannich base | nih.gov |

| Asymmetrical mono-carbonyl analogs of curcumin | Morpholine | Formaldehyde | Morpholine Mannich base of AMACs | japsonline.com |

| 3,4-(Methylenedioxy)acetophenone | Morpholine | Paraformaldehyde | Morpholinyl propan-1-one | orientjchem.org |

| Indole derivatives | Aromatic and heterocyclic amines | Formaldehyde | Indole Mannich bases | nih.gov |

Synthetic Modifications and Analog Generation

The introduction of halogen atoms onto the pyridine ring of this compound can significantly modulate its electronic properties and metabolic stability, and provide a handle for further functionalization through cross-coupling reactions. Halogenation of pyridine rings can be achieved through various methods, depending on the desired halogen and the substitution pattern of the ring. mt.com

Electrophilic halogenation of pyridine is generally challenging due to the electron-deficient nature of the ring. However, the presence of the electron-donating morpholino group at the 2-position can facilitate this reaction. The synthesis of 4-(5-bromo-3-fluoropyridin-2-yl)morpholine has been reported, indicating that bromination at the 5-position is a feasible transformation. bldpharm.com This is consistent with the directing effect of the morpholino group.

For the introduction of other halogens, such as chlorine and iodine, similar electrophilic substitution reactions can be employed using appropriate halogenating agents. For instance, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) are common reagents for chlorination and iodination, respectively. The reaction conditions, including the choice of solvent and temperature, would need to be optimized to achieve the desired regioselectivity and yield. In some cases, a Lewis acid catalyst may be required to enhance the electrophilicity of the halogenating agent. mt.com

Table 3: Potential Halogenation Strategies for the Pyridine Ring

| Halogen | Potential Reagent(s) | General Reaction Type | Reference |

| Bromine | N-Bromosuccinimide (NBS), Bromine | Electrophilic Aromatic Substitution | mt.com |

| Chlorine | N-Chlorosuccinimide (NCS), Chlorine | Electrophilic Aromatic Substitution | mt.com |

| Iodine | N-Iodosuccinimide (NIS), Iodine | Electrophilic Aromatic Substitution | mt.com |

The morpholine ring in this compound offers opportunities for derivatization to fine-tune the physicochemical properties of the molecule, such as its solubility and lipophilicity. researchgate.netnih.gov Modifications to the morpholine ring can also influence the compound's interaction with biological targets. nih.gov

One common approach to derivatize the morpholine ring is through N-alkylation of a precursor where the morpholine nitrogen is secondary. However, since the nitrogen in the parent compound is tertiary, modifications would likely involve reactions at the carbon atoms of the morpholine ring. For example, functional groups could be introduced by starting with a substituted morpholine precursor before its attachment to the pyridine ring.

Alternatively, more complex synthetic routes could involve the ring-opening of the morpholine followed by derivatization and subsequent ring-closure. Another strategy involves the synthesis of analogs with substituted morpholine rings, such as those bearing methyl or other alkyl groups on the carbon skeleton. For instance, 2,6-dimethylmorpholine has been used in the synthesis of N-Mannich bases. nih.gov

Functionalization can also be achieved by preparing derivatives where the morpholine ring is replaced by other cyclic amines, allowing for a systematic exploration of the structure-activity relationship.

Boronic acids and their esters are invaluable intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.govresearchgate.net The synthesis of a boronic acid derivative of this compound would provide a versatile precursor for the introduction of a wide range of aryl and heteroaryl substituents.

The synthesis of aryl and heteroaryl boronic acids is commonly achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. nih.gov For the target compound, this would involve the lithiation of a halogenated precursor, such as 4-(5-bromo-3-fluoropyridin-2-yl)morpholine, followed by quenching with a borate ester like trimethyl borate or triisopropyl borate.

Alternatively, palladium-catalyzed cross-coupling reactions of a halo-pyridine with a diboron reagent, such as bis(pinacolato)diboron, can be employed to synthesize the corresponding boronic ester. nih.gov This method is often milder and more functional group tolerant. The synthesis of 2-morpholinopyridine-5-boronic acid and its pinacol ester has been reported, suggesting that similar methodologies would be applicable to the 3-fluoro analog. synhet.comboronmolecular.com

Table 4: General Methods for the Synthesis of Aryl/Heteroaryl Boronic Acids

| Method | Starting Material | Key Reagents | Product | Reference |

| Lithiation/Borylation | Aryl/Heteroaryl Halide | Organolithium reagent, Trialkyl borate | Boronic Acid | nih.gov |

| Miyaura Borylation | Aryl/Heteroaryl Halide | Bis(pinacolato)diboron, Palladium catalyst, Base | Boronic Ester | nih.gov |

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. ubc.ca The development of radiolabeled analogs of this compound could enable the study of its pharmacokinetic and pharmacodynamic properties in living systems.

Given the presence of a fluorine atom in the parent compound, a common strategy for radiolabeling would be to introduce a radioactive isotope of fluorine, such as Fluorine-18 (¹⁸F). mdpi.com This can be achieved through nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium salt, on the pyridine ring with [¹⁸F]fluoride.

For example, a precursor molecule with a nitro group at the 3-position of the pyridine ring could be synthesized. The radiosynthesis would then involve the displacement of the nitro group with [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst like Kryptofix 2.2.2. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to maximize the radiochemical yield and specific activity. nih.govnih.gov

Another approach could involve the radiolabeling of a different position on the molecule, for instance, by synthesizing a derivative with a functional group amenable to labeling with other PET isotopes like Carbon-11 (¹¹C). nih.gov This could involve the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Table 5: Potential Strategies for Radiolabeling for PET Imaging

| Isotope | Precursor Functional Group | Radiolabeling Reagent | General Method | Reference |

| Fluorine-18 (¹⁸F) | Nitro group, Trimethylammonium salt | [¹⁸F]Fluoride | Nucleophilic Aromatic Substitution | nih.govnih.gov |

| Carbon-11 (¹¹C) | Hydroxyl, Amine, Thiol | [¹¹C]Methyl iodide, [¹¹C]Methyl triflate | N-, O-, or S-methylation | nih.gov |

Purification and Characterization Techniques

The isolation and structural confirmation of the target compound, this compound, relies on a combination of modern chromatographic and spectroscopic techniques. These methods are essential for removing impurities from the crude reaction mixture and for unequivocally verifying the chemical identity and purity of the final product.

Chromatographic techniques are fundamental for the purification of synthesized organic compounds. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product.

Silica Gel Chromatography: This is the most common method for the purification of intermediates and final products in synthetic organic chemistry. For a compound like this compound, flash column chromatography using silica gel (typically 100-200 or 200-300 mesh) is a standard procedure rsc.orgrsc.org. The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel stationary phase. A non-polar mobile phase, often a mixture of solvents like petroleum ether and ethyl acetate, is used to elute the compounds from the column rsc.orgresearchgate.net. The polarity of the solvent system is optimized using thin-layer chromatography (TLC) to achieve the best separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For nitrogen-containing heterocyclic compounds, which can sometimes interact strongly with the slightly acidic silica gel, the silica may be deactivated with a small amount of a base like triethylamine in the eluent to prevent streaking and improve separation rochester.edu.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>95%), preparative HPLC is the method of choice warwick.ac.ukmdpi.com. This technique uses a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, offering much higher resolution than standard column chromatography. Reversed-phase columns (e.g., C8 or C18) are commonly used, where the stationary phase is non-polar, and a polar solvent system (like acetonitrile/water or methanol/water) is used as the mobile phase nih.govgoogle.com. The separation is monitored by a detector, typically UV-Vis, and fractions corresponding to the desired peak are collected nih.gov. Prep-HPLC is particularly useful for separating the target compound from closely related impurities that are difficult to remove by conventional column chromatography google.com.

The table below illustrates a typical setup for the purification of a heterocyclic compound via preparative HPLC.

| Parameter | Condition |

| Instrument | Preparative HPLC System |

| Column | Reversed-phase C18, 10 µm |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Flow Rate | 10 - 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 0.5 - 2.0 mL |

| Column Temp. | 30 °C |

| This table represents a typical set of parameters for preparative HPLC purification and is for illustrative purposes. |

Once purified, the molecular structure of this compound is confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For morpholine derivatives, the protons on the morpholine ring typically appear as complex multiplets due to the ring's chair conformation stackexchange.com. The aromatic protons on the fluoropyridine ring would appear in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JCF).

Illustrative NMR Data for this compound:

| Technique | Expected Chemical Shifts (δ ppm) and Couplings (J Hz) |

|---|---|

| ¹H NMR | ~8.0-8.2 (m, 1H, Pyridine-H), ~7.2-7.4 (m, 2H, Pyridine-H), ~3.8-4.0 (t, J ≈ 4.5 Hz, 4H, -O-CH₂-), ~3.4-3.6 (t, J ≈ 4.5 Hz, 4H, -N-CH₂-) |

| ¹³C NMR | ~158 (d, ¹JCF ≈ 240 Hz), ~145 (d), ~140 (d), ~125 (d), ~122 (d), ~66 (-O-CH₂-), ~50 (-N-CH₂-) |

This table contains hypothetical NMR data based on typical values for similar structures and is for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight of a compound, typically to four or five decimal places researchgate.net. This high accuracy allows for the unambiguous determination of the molecular formula. Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer nih.gov. The experimentally determined exact mass is compared to the calculated mass for the expected molecular formula (C₉H₁₁FN₂O) to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to produce ions from macromolecules or small molecules with minimal fragmentation nih.gov. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ core.ac.uk. This technique is used to confirm the molecular weight of the synthesized compound. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing additional structural information based on the fragmentation pattern nih.gov.

Expected Mass Spectrometry Data:

| Technique | Parameter | Expected Value |

|---|---|---|

| ESI-MS | Ion Mode | Positive |

| Observed Ion | [M+H]⁺ | |

| Expected m/z | 183.0934 | |

| HRMS | Molecular Formula | C₉H₁₁FN₂O |

| Calculated Exact Mass | 182.0855 | |

| Observed Exact Mass | [M+H]⁺ at 183.0934 |

This table represents expected mass spectrometry data for the target compound and is for illustrative purposes.

Advanced Research in Structure Activity Relationships Sar

Influence of Fluorine Position on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy to modulate various physicochemical and biological properties. researchgate.netnih.gov Its position on an aromatic ring is not trivial and can lead to vastly different pharmacological outcomes.

The precise placement of the fluorine atom on the pyridine (B92270) ring is a critical determinant of a molecule's biological activity. While direct comparative studies on all isomers of fluoropyridyl-morpholine are not extensively documented in the provided context, the principle of positional isomerism affecting activity is well-established for related fluorinated aromatic structures.

For instance, studies on fluorosalicylic acids revealed that the position of the fluorine atom significantly impacts the compound's coordination abilities, which in turn correlates with their biological activities. nih.gov In that specific study, the 3-fluoro isomer formed the most stable copper(II) complexes, while the 6-fluoro isomer formed the least stable ones. nih.gov Similarly, research on fluorobenzoxaborole isomers, including the antifungal drug Tavaborole (5-fluoro), demonstrated that each isomer possesses a distinct antifungal activity profile. nih.gov

In the context of kinase inhibitors, modifications to the pyridinyl or pyrimidinyl rings have shown position-dependent effects on potency and selectivity. For example, in the development of BACE-1 inhibitors, pyrimidine (B1678525) analogues such as 3-pyridyl and 5-chloropyridin-3-yl displayed selectivity over Cathepsin D but had reduced potency, highlighting that substituent placement on the heterocyclic ring is key to fine-tuning the pharmacological profile. acs.orgacs.org These examples collectively underscore that the 3-fluoropyridyl moiety in 4-(3-Fluoropyridin-2-yl)morpholine likely confers a specific set of electronic and steric properties that would differ significantly from its 2-, 4-, 5-, or 6-fluoropyridyl counterparts, thereby influencing its target interactions.

The fluorine atom, despite its small size, exerts a powerful influence on molecular interactions that govern receptor binding. researchgate.net Its high electronegativity can alter the pKa of nearby functional groups and create unique electrostatic interactions within a protein's binding pocket. researchgate.netacs.org This can lead to enhanced binding affinity and metabolic stability. researchgate.netacs.org

Fluorine's role in binding affinity can be multifaceted:

Direct Bonding: Fluorine can act as a hydrogen bond acceptor, although these bonds are generally weak. acs.orgnih.gov These interactions, sometimes termed "fluorine bonds," while modest in strength, can collectively contribute to the stability of a protein-ligand complex. acs.org

Conformational Rigidity: The introduction of fluorine can promote conformational rigidity in a molecule. This pre-organization into a bioactive conformation reduces the entropic penalty of binding, contributing to stronger target affinity and improved pharmacokinetic profiles. acs.org

Modulation of Water Networks: Fluorine substituents can disrupt or reorganize the network of water molecules within a receptor's binding site. This modulation can be energetically favorable, either stabilizing or destabilizing a ligand-protein complex and thereby influencing binding affinity. acs.orgnih.gov

Altered Physicochemical Properties: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and access binding sites. academie-sciences.fr

In a series of c-Met kinase inhibitors, docking studies of compounds like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline highlighted the importance of the fluorine atom in achieving high inhibitory activity. nih.gov Similarly, in another class of Met kinase inhibitors, the presence of a 3-fluorophenyl group was integral to their potency. nih.gov

Role of the Morpholine (B109124) Moiety in Molecular Interactions

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their drug-like properties. nih.govconsensus.appsci-hub.se Its utility stems from its unique combination of features, including its physicochemical properties and specific conformational behavior. nih.govnih.gov

The morpholine ring is not planar and typically adopts a stable, low-energy chair conformation, similar to cyclohexane. nih.govresearchgate.net This six-membered saturated heterocycle is flexible and can exist as a mixture of conformers, primarily the equatorial-chair and axial-chair forms. researchgate.netrsc.org In non-aqueous environments, the equatorial conformer is generally predominant. researchgate.net

The conformational flexibility of the morpholine ring is not a liability; rather, it allows the moiety to adapt its shape to fit optimally within a binding pocket. nih.gov Furthermore, substitutions on the morpholine ring itself can introduce stereochemical complexity. These substitutions can lock the ring into a more constrained conformation, which can be a valuable tool in drug development to enhance selectivity and reduce off-target effects. acs.org For example, the creation of bridged morpholines or the addition of substituents at the 2- or 3-positions can introduce specific stereochemical features that are crucial for precise molecular recognition by a target receptor. acs.orgacs.orgbeilstein-journals.org

Beyond its role as a solubilizing group, substitutions on the morpholine ring can directly influence biological activity and target selectivity. Strategic placement of substituents can enhance potency by providing additional interaction points with the target protein or by orienting other parts of the molecule for optimal binding. sci-hub.seacs.org

A clear example is seen in the development of mTOR kinase inhibitors. While a simple morpholine ring can establish key hydrogen bonds, introducing substituents onto the ring can dramatically improve selectivity. The addition of a methyl group at the 3-position or the creation of a 3,5-bridged morpholine structure has been studied to develop highly potent and selective mTOR inhibitors with improved brain penetration. acs.org These modifications decrease lipophilicity and enhance the polar surface area through conformational changes, which is often beneficial for CNS drug candidates. acs.org

Table 1: Effect of Morpholine Substitution on mTOR Inhibitor Activity

| Compound | Morpholine Substitution | Target | Key Finding | Reference |

| PQR620 | Two 3,5-bridged morpholines | mTOR | Potent and selective inhibitor with good brain/plasma distribution. | acs.org |

| Compound 27 | Two 3-methylmorpholines | mTOR | Potent, selective, and orally available ATP-competitive inhibitor. | acs.org |

This demonstrates that the morpholine moiety is not merely a passive scaffold but an active participant in the SAR, where its substitution pattern can be fine-tuned to achieve desired pharmacological properties. researchgate.net

The versatility of the morpholine scaffold is evident from the wide range of biological systems in which its derivatives have been evaluated. nih.govresearchgate.net The morpholine ring is a common feature in compounds designed to interact with numerous molecular targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

Anticancer Activity: Morpholine derivatives have been extensively studied as anticancer agents. They are integral components of inhibitors targeting key enzymes in cancer signaling pathways, such as PI3K and mTOR kinases. acs.orgnih.gov For example, a series of morpholine-substituted tetrahydroquinoline derivatives showed potent and selective cytotoxicity against lung and breast cancer cell lines. nih.gov

Antibacterial Activity: Researchers have synthesized and screened novel morpholine derivatives for their antibacterial properties. In one study, certain derivatives showed good inhibitory activity against various bacterial strains. ijprs.comjocpr.com

Anti-inflammatory Effects: Morpholine-containing compounds have been developed as anti-inflammatory agents. A series of morpholinopyrimidine derivatives were found to inhibit the production of nitric oxide (NO) in macrophage cells, a key mediator in inflammation. nih.gov

Central Nervous System (CNS) Activity: Due to its ability to improve properties like brain permeability, the morpholine ring is frequently found in compounds targeting the CNS. nih.govacs.org These include candidates for treating mood disorders, pain, and neurodegenerative diseases. nih.govacs.org

This widespread application across diverse therapeutic areas confirms the morpholine moiety's status as a valuable building block in modern drug discovery. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of novel compounds and optimizing lead structures. nih.gov

While specific QSAR models for this compound are not extensively published, studies on analogous heterocyclic systems, such as pyridine and pyrimidine derivatives, offer valuable insights into the structural features that are likely to govern its biological effects. nih.govcncb.ac.cn QSAR analyses on related kinase inhibitors have demonstrated that specific electronic, steric, and hydrophobic properties are critical for activity. nih.gov

For instance, in studies of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, QSAR models revealed the importance of electrostatic and steric fields. nih.govmdpi.com The models indicated that modifying substituents at different positions on the pyridine ring system can significantly impact inhibitory activity. These findings suggest that for this compound, the position of the fluorine atom and the conformation of the morpholine ring are likely key determinants of its biological profile.

The following table summarizes findings from QSAR studies on related heterocyclic compounds, which can be extrapolated to understand the potential SAR of this compound.

| Compound Series | Key Findings from QSAR Studies | Reference |

| Imidazo[4,5-b]pyridine Derivatives | The steric bulk and electrostatic properties of substituents on the pyridine ring are critical for Aurora kinase inhibition. Models showed high predictive ability (q² up to 0.905, r² up to 0.995). | nih.govmdpi.com |

| Pyridine/Pyrimidine Analogs | For Mer kinase inhibitors, 3D-QSAR models highlighted the importance of steric and electrostatic interactions in the active site. The models demonstrated good predictive power (q² = 0.599, r² = 0.984). | cncb.ac.cn |

| 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one Derivatives | A non-linear QSAR model effectively predicted the anti-osteosarcoma activity (IC50 values), indicating the complexity of the structure-activity relationship. | nih.gov |

| Pyridine Derivatives as CDK2 Inhibitors | 2D-QSAR models identified structural requirements for CDK2 inhibitory activity, with certain pyridine derivatives showing higher potency than the reference compound. | nih.gov |

This table is interactive. You can sort and filter the data.

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction of SAR and guiding the design of new molecules. Techniques such as molecular docking and molecular dynamics simulations are used to visualize and understand the interactions between a ligand and its target protein at an atomic level. nih.gov

For compounds like this compound, molecular docking studies would be employed to predict its binding mode within the active site of a target protein, for example, a kinase. rsc.org These studies can reveal key interactions, such as hydrogen bonds formed by the pyridine nitrogen or the morpholine oxygen, and hydrophobic interactions involving the aromatic ring. The fluorine atom on the pyridine ring can modulate the electronic properties of the ring and may form specific interactions with the protein, enhancing binding affinity. acs.org

In the context of imidazo[4,5-b]pyridine derivatives, molecular docking has been used to identify key amino acid residues that interact with the ligands, providing a structural basis for the observed SAR. nih.govmdpi.com Such computational approaches allow for the virtual screening of libraries of analogs of this compound to prioritize the synthesis of compounds with the highest predicted activity.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netnih.gov This "pharmacophore" serves as a template for the design of new, optimized analogs.

The structure of this compound contains several key motifs that are likely important for its biological activity. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, often contributing to improved pharmacokinetic properties and acting as a key interaction partner with biological targets. nih.govsci-hub.se The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can also participate in interactions.

The 3-fluoropyridine (B146971) moiety is another critical component. The pyridine ring itself is a common scaffold in many biologically active compounds, often acting as a "hinge-binder" in the active site of kinases. rsc.org The fluorine atom is a small, lipophilic, and highly electronegative atom that can significantly influence the properties of the molecule. It can block metabolic pathways, increase binding affinity through specific interactions, and alter the pKa of the pyridine nitrogen, thereby affecting its interaction with target proteins. nih.gov Studies on BACE-1 inhibitors have shown that incorporating a 2-fluoropyridine (B1216828) group can enhance binding through interactions with specific amino acid residues. acs.org

Based on the pharmacophoric features of this compound, several strategies can be employed to design optimized analogs.

Modification of the Morpholine Ring: While the morpholine ring is often beneficial, its metabolism can sometimes lead to inactive products. sci-hub.se Introducing substituents on the morpholine ring or replacing it with bioisosteres can modulate its metabolic stability and interaction with the target.

Substitution on the Pyridine Ring: Adding other substituents to the pyridine ring can further enhance activity or selectivity. The choice of substituent would be guided by the SAR data and computational models to optimize interactions with the target protein.

Role of the Fluorine Atom: The position and number of fluorine atoms can be varied. For instance, in the development of KCNQ2 openers, the introduction of fluorine atoms was found to block CYP3A4 metabolism-dependent inhibition, leading to a more favorable drug profile. nih.gov This strategy could be applied to analogs of this compound to improve their metabolic stability.

Conformational Restriction: Introducing conformational constraints, for example, by bridging the morpholine ring, can lock the molecule into a more active conformation, potentially increasing potency and selectivity. sci-hub.se

The design of optimized analogs is an iterative process involving synthesis, biological testing, and computational modeling to refine the structure and achieve the desired biological activity and drug-like properties.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to protein targets.

Binding Modes and Interactions with Target Receptors

There are no specific studies available that detail the molecular docking of 4-(3-Fluoropyridin-2-yl)morpholine into any particular biological receptor. Consequently, information regarding its specific binding modes, key amino acid interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking), and its orientation within a receptor's active site has not been published.

Prediction of Binding Affinities and Ligand-Protein Complexes

No published data exists detailing the predicted binding affinities (such as docking scores or estimated inhibition constants, Ki) of this compound with any specific protein targets. As a result, there are no available models of ligand-protein complexes involving this compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, conformational stability, and reactivity.

Conformational Analysis and Energy Minimization

A specific conformational analysis for this compound has not been reported in the literature. Such a study would typically identify the low-energy conformations of the molecule, focusing on the orientation of the morpholine (B109124) ring relative to the fluoropyridine ring and the puckering of the morpholine chair or boat forms. Without these calculations, the energetically preferred three-dimensional structure remains undetermined.

Electronic Structure and Reactivity Studies

There are no available quantum chemical studies on the electronic structure of this compound. Therefore, properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting molecular electrostatic potential (MEP) map have not been documented. These parameters are crucial for predicting the molecule's reactivity and interaction sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. They are often used to assess the stability of a ligand within a protein's binding site.

No molecular dynamics simulation studies have been published for this compound, either as an isolated molecule or in a complex with a biological target. Therefore, there is no information on its dynamic behavior, conformational stability over time in a simulated physiological environment, or the stability of its interactions within a potential binding pocket.

Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the stability of a ligand-protein complex, revealing how the ligand binds to its target and the nature of the interactions that stabilize this binding.

A comprehensive search of scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on a complex formed between this compound and a protein target. Consequently, there is no published data on the stability and dynamics of such a complex.

Investigation of Induced Fit Mechanisms

Induced fit describes the conformational changes that a protein and a ligand undergo upon binding to each other to achieve a more stable complex. Computational methods like induced fit docking (IFD) are employed to model these changes.

There are no publicly available research articles or datasets detailing induced fit docking studies for this compound. Therefore, the specific conformational adjustments that may occur when this compound interacts with a biological target have not been computationally elucidated.

Drug-Likeness and ADMET Prediction (Computational)

Computational tools are widely used to predict the drug-likeness and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of drug discovery. These predictions help in prioritizing candidates with favorable pharmacokinetic profiles.

Computational Assessment of Pharmacokinetic Profiles

Various software and web-based platforms are available to predict the pharmacokinetic properties of small molecules. These tools analyze a compound's structure to estimate parameters such as its absorption, distribution, and potential to be a substrate or inhibitor of key metabolic enzymes.

A specific computational assessment of the pharmacokinetic profile for this compound has not been published. While general predictions can be made using various ADMET prediction tools, no dedicated studies with validated results for this compound are available in the literature.

Prediction of Potential Metabolic Pathways

In silico tools can predict the likely metabolic fate of a drug candidate by identifying potential sites of metabolism and the resulting metabolites. These predictions are crucial for understanding a compound's half-life and potential for producing active or toxic metabolites.

There is no published research that specifically details the predicted metabolic pathways for this compound. Therefore, information regarding its potential biotransformations and metabolites remains uncharacterized in the public scientific domain.

Pharmacological and Biological Activity

Target Identification and Mechanism of Action Studies

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

No data was found to confirm that 4-(3-Fluoropyridin-2-yl)morpholine inhibits GSK-3β.

Inhibitory Effects on Tau Phosphorylation

There is no evidence in the searched literature to suggest that this compound has any effect on tau phosphorylation.

Implications for Alzheimer's Disease Research

Without evidence of GSK-3β inhibition or effects on tau phosphorylation, no implications for Alzheimer's disease research concerning this compound can be drawn from the available data.

Leucine-Rich Repeat Kinase 2 (LRRK2) Targeting

No studies were found that investigate the interaction between this compound and LRRK2.

Binding Affinity Studies for LRRK2

There are no available binding affinity data for this compound with LRRK2.

Relevance to Parkinson's Disease Research

As there is no evidence of LRRK2 targeting, the relevance of this compound to Parkinson's disease research cannot be established based on the searched information.

Potential as Dopamine (B1211576) Receptor D4 Antagonists

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex and hippocampus, regions of the brain associated with cognition, attention, and decision-making. nih.gov Its distinct distribution compared to other D2-like receptors, which are concentrated in areas linked to motor control, makes it a target for neuropsychiatric drug development with a potentially lower risk of motor side effects. nih.gov Antagonism of the D4R is being investigated as a therapeutic strategy for conditions such as substance use disorders. nih.gov

While direct studies on this compound as a D4 antagonist are not extensively detailed in the provided results, the broader class of pyridine (B92270) derivatives has been a focus of such research. For instance, L-745,870, a potent and selective D4 receptor antagonist with a Ki (inhibition constant) of 0.43 nM, features a pyridine core structure. nih.govmedchemexpress.com This compound demonstrates high selectivity for the D4 receptor over D2 (Ki of 960 nM) and D3 (Ki of 2300 nM) receptors. medchemexpress.com Although L-745,870 was found to be ineffective as an antipsychotic in human trials, the research into such pyridine-containing molecules underscores the continued interest in this class for modulating D4 receptor activity. nih.gov The exploration of various pyridine analogs is a key strategy in the design of ligands with high D4R binding affinity and selectivity. nih.gov

Anti-Mycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. rsc.org The search for new antimycobacterial agents with novel mechanisms of action is a critical area of pharmaceutical research.

Derivatives containing pyridine and morpholine (B109124) structures have shown promise in inhibiting the growth of Mycobacterium tuberculosis. For example, a series of quinolone derivatives were synthesized and evaluated for their in-vitro activity against the H37Rv strain of M. tuberculosis. rsc.org Several of these compounds exhibited significant inhibitory activity. rsc.org Similarly, studies on other heterocyclic compounds, such as flavonoids and pyrimidines, have demonstrated their potential to inhibit M. tuberculosis growth, sometimes showing synergistic effects when combined with existing anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.gov

A major challenge in TB treatment is the emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB), defined as resistance to at least isoniazid and rifampicin. nih.gov The development of compounds effective against these strains is a high priority. In a study of quinolone derivatives, several compounds that were active against the standard H37Rv strain also showed excellent activity against a tested MDR-TB strain. rsc.org For instance, compound 6b21 from the study displayed a minimal inhibitory concentration (MIC) of 0.9 µg/mL against an MDR-TB strain. rsc.org This highlights the potential for developing novel structural classes of drugs that can overcome existing resistance mechanisms. rsc.org Rapid detection of drug resistance is also crucial, with molecular methods like the FluoroType® MTBDR system enabling the quick identification of mutations that confer resistance. nih.gov

Table 1: Activity of Selected Quinolone Derivatives Against M. tuberculosis

| Compound | MIC against H37Rv (µg/mL) | MIC against MDR-TB strain (µg/mL) |

|---|---|---|

| 6b6 | 1.2 - 3 | 3 |

| 6b12 | 1.2 - 3 | 2.9 |

| 6b21 | 1.2 - 3 | 0.9 |

Data sourced from a study on quinolone derivatives as antimycobacterial agents. rsc.org

Antibacterial Activity

The morpholine moiety is recognized for its utility in medicinal chemistry and has been incorporated into various molecules to enhance biological activity, including antibacterial properties. nih.gov

Research has shown that derivatives containing a fluoropyridine structure can possess activity against Gram-positive bacteria. In one study, a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated. nih.gov These compounds exhibited antibacterial activity against a panel of Gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov One particular derivative, compound 7j, showed an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov Another series of derivatives with a 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone core showed moderate activity, with MIC values ranging from 2 to 32 µg/mL against six tested Gram-positive bacteria. nih.gov These findings suggest that the fluoropyridine scaffold is a promising starting point for developing new agents to treat Gram-positive bacterial infections. nih.gov

Table 2: Antibacterial Activity of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives

| Compound Series | MIC Range against Gram-Positive Bacteria (µg/mL) | Notable Compound | MIC of Notable Compound (µg/mL) |

|---|---|---|---|

| 6a-m | 2 - 32 | - | - |

| 7 series | Not specified | 7j | 0.25 |

Data sourced from a study on novel oxazolidinone derivatives. nih.gov

Impact on Biofilm Formation and Drug Resistance

While specific studies on the effect of this compound on bacterial biofilm formation and drug resistance are not extensively documented in publicly available literature, the broader class of fluoropyridine and morpholine-containing compounds has demonstrated significant potential in this area. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been shown to not only possess antibacterial activity but also to impede the formation of biofilms. nih.gov Some of these compounds exhibited potent inhibitory effects against various Gram-positive bacteria, including drug-resistant strains. nih.gov The ability of these related structures to interfere with biofilm development suggests that this compound may warrant investigation for similar antibiofilm properties. nih.gov The emergence of drug-resistant pathogens has underscored the need for new therapeutic strategies, and compounds that can disrupt or prevent biofilm formation are of considerable interest. nih.gov

In Vitro Assays and Cellular Studies

In vitro and cellular studies are fundamental to elucidating the mechanism of action and therapeutic potential of novel chemical entities. For compounds structurally related to this compound, these assays have provided crucial insights into their enzyme inhibitory and antimicrobial activities.

A significant area of investigation for compounds containing both a fluoropyridine and a morpholine moiety is their potential as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease. A study on novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones, which are structurally analogous to this compound, demonstrated potent GSK-3β inhibitory activity. nih.gov The introduction of an alkyl group at the 3-position of the morpholine ring in these analogs was explored to improve pharmacokinetic profiles while maintaining potent enzyme inhibition. nih.gov These findings suggest that the fluoropyridine and morpholine scaffolds are key pharmacophoric elements for targeting GSK-3β. nih.gov

Consistent with the inhibition of GSK-3β, which is a primary kinase responsible for the hyperphosphorylation of the tau protein, cell-based assays have shown that related compounds can inhibit tau phosphorylation. The aforementioned 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones were found to exhibit inhibitory activity against tau phosphorylation in cellular models. nih.gov This is a critical finding, as the aggregation of hyperphosphorylated tau into neurofibrillary tangles is a hallmark of Alzheimer's disease. nih.govmdpi.com The ability of these compounds to modulate tau phosphorylation in vitro provides a strong rationale for their further development as potential therapeutics for tauopathies. nih.gov

The binding affinity of a compound to its target is a critical determinant of its potency. For fluoropyridine-containing compounds, binding affinities have been quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀). In the context of β-secretase (BACE-1), another key enzyme in Alzheimer's disease, aminohydantoin derivatives incorporating a 2-fluoropyridine (B1216828) moiety have demonstrated potent inhibition. acs.org One such inhibitor exhibited a BACE-1 IC₅₀ value of 10 nM. acs.org This highlights the favorable binding interactions that the fluoropyridine scaffold can establish within an enzyme's active site. acs.org

Table 1: BACE-1 Inhibition by a 2-Fluoropyridine Containing Aminohydantoin Derivative

| Compound | Target | IC₅₀ (nM) | Selectivity over BACE-2 | Selectivity over Cathepsin D |

| Aminohydantoin with 2-fluoropyridine | BACE-1 | 10 | 500-fold | 500-fold |

Data sourced from a review on BACE-1 inhibitors. acs.org

Antimicrobial susceptibility testing, often reported as the Minimum Inhibitory Concentration (MIC), is a standard method for evaluating the potency of new antimicrobial agents. For a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, MIC values were determined against a panel of Gram-positive bacteria. nih.gov The results indicated that these compounds had moderate to potent antibacterial activity, with MICs ranging from 2 to 32 µg/mL. nih.gov Notably, one of the most active compounds in this series demonstrated an MIC of 0.25 µg/mL, which was eight-fold more potent than the established antibiotic linezolid. nih.gov These findings underscore the potential of the fluoropyridine moiety in the design of new antibacterial agents.

Table 2: MIC Values of 3-(5-Fluoropyridine-3-yl)-2-Oxazolidinone Derivatives against Gram-Positive Bacteria

| Bacterial Strain | MIC Range (µg/mL) |

| Gram-positive bacteria | 2 - 32 |

Data from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

In Vivo Pharmacological Investigations

Animal Models of Disease

The therapeutic potential of NK-1 receptor antagonists has been explored in various animal models of disease, demonstrating their ability to modulate key pathological processes. These studies highlight the role of the Substance P/NK-1 receptor system in conditions ranging from inflammation-related cancers to anxiety disorders.

In a rat model of colitis-associated colon cancer, induced by trinitrobenzene sulfonic acid, administration of the NK-1 receptor antagonist SR140333 resulted in significantly reduced macroscopic and microscopic damage to the colon. nih.gov Animals treated with the antagonist showed a lower incidence of inflammatory bowel disease and a notable decrease in the proliferation index, Cox-2 expression, and active Erk1/2, which are markers associated with cancer development. nih.gov

Table 1: Effects of NK-1 Receptor Antagonist (SR140333) in a Rat Model of Colitis-Associated Cancer

| Parameter | Vehicle-Treated Group | NK-1R Antagonist-Treated Group | Outcome |

|---|---|---|---|

| Macroscopic Damage | Present | Significantly Reduced | nih.gov |

| Microscopic Damage | Present | Significantly Reduced | nih.gov |

| Inflammatory Bowel Disease | Higher Incidence | Decreased Incidence | nih.gov |

| Proliferation Index | Elevated | Decreased | nih.gov |

| Cox-2 Expression | Elevated | Decreased | nih.gov |

Furthermore, the role of the NK-1 receptor in anxiety and stress-related behaviors has been investigated. pnas.org In mouse models, both the genetic disruption of the NK-1 receptor and the acute pharmacological blockade with an antagonist led to a significant reduction in anxiety-related behaviors. pnas.org These behavioral changes were associated with an increased firing rate of serotonin (B10506) neurons and a desensitization of 5-HT1A inhibitory autoreceptors, effects that mimic the action of some antidepressant medications. pnas.org Another novel CRF1 antagonist, MTIP, which contains a morpholine moiety, has shown efficacy in animal models of alcoholism by reversing the anxiogenic effects of alcohol withdrawal and blocking excessive alcohol self-administration in rats with a history of dependence. nih.gov

Radiotracer Evaluation for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify molecular targets in vivo. Radiolabeled NK-1 receptor antagonists are valuable tools for studying the distribution and density of these receptors in the brain in both healthy and diseased states. nih.govnih.gov

Several radiotracers have been developed and evaluated for imaging NK-1 receptors. One such tracer is [¹⁸F]SPA-RQ (substance P antagonist receptor quantifier). nih.govnih.gov Studies in human subjects have demonstrated that [¹⁸F]SPA-RQ can effectively quantify NK-1 receptors in the brain using a reference tissue model, which avoids the need for invasive arterial blood sampling. nih.govnih.gov The two-parameter reference tissue method (MRTM2) has been shown to provide reproducible and reliable measurements of the binding potential (BP), an index proportional to receptor density. nih.gov This method exhibits excellent test-retest reproducibility with low variability. nih.govresearchgate.net

Table 2: Test-Retest Reproducibility of [¹⁸F]SPA-RQ Binding Potential (BP) using MRTM2

| Parameter | Value | Significance |

|---|---|---|

| Reliability (Intraclass Correlation) | > 0.9 | High |

Another radioligand, [¹¹C]GR205171, has been used in human PET studies to measure the occupancy of NK-1 receptors by antagonist drugs like casopitant. researchgate.net These studies are crucial for determining the relationship between the plasma concentration of a drug and its binding to the target receptor in the brain, which is essential for developing effective therapeutic strategies. researchgate.net Furthermore, novel ligands such as NK1R-NOTA, labeled with Copper-64, have shown promise for imaging NK1R-expressing cancer cells, demonstrating rapid tumor uptake and high tumor-to-organ ratios in xenograft models. snmjournals.org

Table 3: Characteristics of PET Radiotracers for NK-1 Receptor Imaging

| Radiotracer | Key Findings | Application |

|---|---|---|

| [¹⁸F]SPA-RQ | Can be quantified with a reference tissue model (MRTM2), excellent test-retest reproducibility. nih.govnih.gov | Quantifying NK-1 receptor density in the human brain. nih.govnih.gov |

| [¹¹C]GR205171 | Used to determine the in-vivo occupancy of NK-1 receptors by antagonist drugs. researchgate.net | Pharmacokinetic and receptor occupancy studies. researchgate.net |

| ⁶⁴Cu-NK1R-NOTA | High uptake in NK1R-expressing xenografts with rapid clearance from the liver. snmjournals.org | Imaging NK1R-expressing cancers. snmjournals.org |

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The inherent properties of the morpholino-pyridine framework make it an attractive scaffold for creating novel drugs with tailored activities against specific diseases and the ability to modulate multiple targets simultaneously.

The morpholino-pyridine and related morpholino-pyrimidine cores are central to the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various human cancers. researchgate.netnih.gov The morpholine (B109124) oxygen forms a critical hydrogen bond with the hinge region of PI3K, making it a key feature for potency. acs.orgnih.gov

Researchers have successfully optimized derivatives for specific cancers. For example, a series of sulfonyl-substituted morpholinopyrimidines led to the identification of compound 26 , which showed high efficacy in a colorectal carcinoma xenograft model. nih.gov This optimization involved adding a cyclopropyl (B3062369) ring to the sulfone chain and a fluorine atom to the aminopyridyl moiety to maintain PI3K activity while enhancing potency against another target, mTOR. nih.gov Another well-known example, BKM120 (Buparlisib) , which features a morpholino pyrimidine (B1678525) core, has advanced to phase III clinical trials for breast cancer. nih.govnih.gov

Beyond cancer, the scaffold is being explored for other indications. In a recent study, analogues of the approved antifibrotic drug Pirfenidone were synthesized, and compound 10b , which incorporates a morpholine ring, demonstrated potent, dose-dependent antifibrotic activity in preclinical models of pulmonary fibrosis by modulating the SMAD3/SMAD7 signaling pathway. acs.org Furthermore, morpholine-containing pyridyl ethers have been investigated as selective partial agonists for the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR), a target for neurological and psychiatric disorders like depression. nih.gov

The complexity of diseases like cancer often requires hitting multiple biological targets to achieve a therapeutic effect and overcome resistance mechanisms. The morpholino-pyridine scaffold is well-suited for the design of Multi-Target Directed Ligands (MTDLs). nih.gov

The dual inhibition of PI3K and the mammalian target of rapamycin (B549165) (mTOR) is a prominent strategy in oncology, as it can shut down the PI3K/Akt/mTOR signaling pathway more effectively than targeting either kinase alone. nih.govnih.gov Several dual inhibitors based on morpholine-containing scaffolds are in development. PKI-587 , which has a morpholino-triazine core, shows nanomolar inhibition of both PI3K and mTOR and has entered clinical trials. nih.gov Similarly, compound 26 was designed as a potent dual PI3K/mTOR inhibitor. nih.gov

Researchers are also exploring other multi-target combinations. For instance, inhibitors that target both Pim kinases and mTORC have been developed, as Pim kinases can activate the mTORC1 protein kinase. nih.gov This multi-target approach holds promise for treating a variety of cancers, including prostate, breast, and lung cancer, as well as leukemia. nih.gov

Exploration of Structure-Based Drug Design Approaches

The development of potent and selective therapeutic agents relies heavily on understanding the molecular interactions between a drug candidate and its target. Structure-based drug design, using techniques like X-ray crystallography and computational modeling, is crucial for optimizing ligands based on the morpholino-pyridine scaffold.

A consistent finding across numerous studies is the critical role of the morpholine ring's oxygen atom. In PI3K inhibitors, this oxygen atom forms a key hydrogen bond with the backbone NH of Valine 882 in the kinase hinge region, an interaction considered essential for high-potency inhibition. nih.gov The design of dual PI3K/mTOR inhibitors like PKI-587 was informed by pharmacophore and 3D-QSAR models, which suggested a similar binding mode for both kinases. nih.gov These models also highlighted the importance of a flat, planar structure for dual inhibitors, whereas more selective PI3K inhibitors often feature fragments that project out of the main structural plane. nih.gov

In the development of novel thiazolo[5,4-b]pyridine (B1319707) derivatives as PI3K inhibitors, structure-activity relationship (SAR) studies revealed that a sulfonamide group and the presence of a pyridyl unit (as opposed to a phenyl ring) were critical for potent inhibitory activity. nih.govresearchgate.net The lead compound from this series, 19a , which includes a morpholinyl and a methoxypyridine group, achieved a nanomolar IC₅₀ value against PI3Kα. nih.gov These examples underscore how a deep understanding of the target's binding site informs the rational design of more effective and selective drugs.

Clinical Translation and Translational Research Perspectives

The ultimate goal of drug discovery is the successful translation of promising compounds from the laboratory to clinical use. Several drug candidates built upon the morpholino-pyridine and related scaffolds have advanced into clinical trials, demonstrating their therapeutic potential. exelixismedicalaffairs.com As mentioned, BKM120 (Buparlisib) and PKI-587 are notable examples of morpholine-containing kinase inhibitors that have been evaluated in cancer patients. nih.govnih.gov

A significant perspective in translational research is the repurposing of drugs developed for one disease for other indications. There is a growing recognition that kinase inhibitors approved for cancer could be effective for treating neurological disorders, as both disease types can share common mechanisms like aberrant cell cycle re-entry. explorationpub.com This "Aberrant Cell Cycle Disease" concept could provide a more cost-efficient and expedited pathway for developing new neurological treatments using existing, well-characterized kinase inhibitors. explorationpub.com

Furthermore, enhancing the "drug-like" properties of these compounds is a key aspect of translational research. This includes developing prodrugs to improve characteristics like water solubility or creating formulations that ensure good oral bioavailability and metabolic stability, as seen with mTOR inhibitor 11b , which showed an excellent profile in rat models. nih.govmdpi.com Preclinical evaluation in relevant animal models, such as the use of HT-29 colorectal carcinoma xenografts to test the in vivo efficacy of dual PI3K/mTOR inhibitors, is a critical step that bridges laboratory findings and clinical application. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluoropyridin-2-yl)morpholine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between fluorinated pyridine derivatives and morpholine-containing precursors. Key steps include:

- Substrate Preparation : Use 3-fluoro-2-bromopyridine as the halogenated pyridine precursor.

- Coupling Conditions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with a base like K₂CO₃ in a mixed solvent system (e.g., DMF/H₂O) at 80–100°C for 12–24 hours .

- Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Optimization : Monitor reaction progress using TLC and adjust catalyst loading (0.5–2 mol%) to balance cost and yield.

Q. How should researchers characterize the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Observe distinct signals for fluorine (¹⁹F NMR: δ −110 to −120 ppm for pyridinyl-F) and morpholine protons (¹H NMR: δ 3.6–3.8 ppm, multiplet for morpholine ring) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.092 for C₉H₁₁FN₂O) with <2 ppm error .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Light Sensitivity : Store at −20°C in amber vials to prevent photodegradation of the fluoropyridinyl group .

- Hydrolytic Stability : Avoid aqueous solutions at pH >8, as the morpholine ring may undergo partial hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the fluoropyridine or morpholine moieties be addressed?

- Strategies :

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to selectively functionalize the pyridine ring at the 3-position .

- Protection/Deprotection : Temporarily protect the morpholine nitrogen with Boc groups to prevent undesired side reactions during fluorination .

- Case Study : Substituent effects on the pyridine ring (e.g., electron-withdrawing groups like CF₃) can alter reaction pathways; DFT calculations may predict regioselectivity .

Q. What experimental approaches resolve contradictions in reported reactivity data for fluorinated morpholine derivatives?

- Hypothesis Testing :

- Kinetic Studies : Compare reaction rates under varying temperatures/pH to identify rate-limiting steps.

- Isotopic Labeling : Use ¹⁸O-labeled morpholine to track oxygen participation in hydrolysis pathways .

- Data Reconciliation : Cross-validate results using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .

Q. How is this compound applied in medicinal chemistry, and what are its pharmacological limitations?

- Applications :

- Kinase Inhibition : The morpholine ring acts as a hydrogen-bond acceptor, while fluoropyridine enhances metabolic stability in lead compounds .

- SAR Studies : Modifications at the pyridine 4-position (e.g., Cl, CF₃) improve target binding affinity .

- Limitations :

- Bioavailability : High hydrophilicity of morpholine may reduce cell permeability; prodrug strategies (e.g., esterification) are often required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。